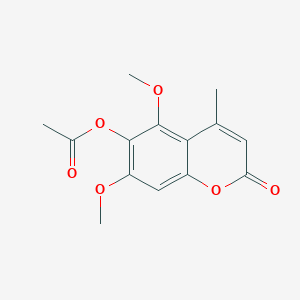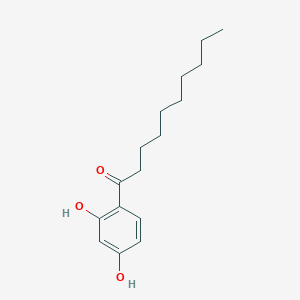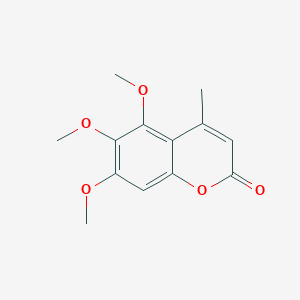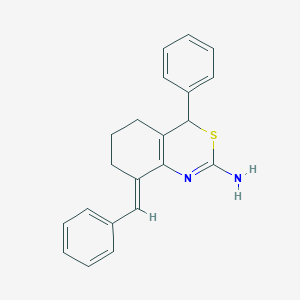![molecular formula C18H12Br2N4 B344362 4-(3-Bromophenyl)-2-(4-bromophenyl)-7-methylpyrazolo[3,4-d]pyridazine](/img/structure/B344362.png)
4-(3-Bromophenyl)-2-(4-bromophenyl)-7-methylpyrazolo[3,4-d]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-bromophenyl)-2-(4-bromophenyl)-7-methylpyrazolo[3,4-d]pyridazine is a member of pyridazines and a ring assembly.
Scientific Research Applications
Antimicrobial Activity
Research on pyridazine derivatives, including structures similar to 4-(3-Bromophenyl)-2-(4-bromophenyl)-7-methylpyrazolo[3,4-d]pyridazine, has shown significant antimicrobial properties. For instance, a study by Deeb et al. (2004) detailed the synthesis of pyridazinopyrazolotriazines and tested their antimicrobial activity against five microorganisms. These compounds have demonstrated promising results in combating microbial infections (Deeb, El-Mariah, & Hosny, 2004).
Herbicidal Activities
Pyridazine derivatives have also been explored for their potential in agriculture, specifically as herbicides. A study by Xu et al. (2008) synthesized novel pyridazine derivatives and evaluated their herbicidal activities. Some of these compounds were found to effectively inhibit chlorophyll at very low concentrations and displayed higher herbicidal activities compared to some commercial herbicides (Xu et al., 2008).
Structural Analysis and Molecular Interactions
The structural and molecular properties of pyridazine derivatives have been a subject of study. Bortoluzzi et al. (2011) analyzed the structure of a compound containing a pyridazine ring, which revealed insights into its molecular interactions and bonding patterns (Bortoluzzi, Souza, Joussef, & Meyer, 2011). Similarly, Sallam et al. (2021) conducted a study on pyridazine derivatives, focusing on their crystal structure, DFT calculations, and Hirshfeld surface analysis. This research provides valuable information on the molecular and electronic properties of these compounds (Sallam et al., 2021).
Anti-Bacterial Properties
Research by Rostamizadeh et al. (2013) demonstrated the synthesis of pyrazolo[3,4-d]pyrimidine derivatives with notable antibacterial activity. These findings highlight the potential of pyridazine derivatives in developing new antibacterial agents (Rostamizadeh, Nojavan, Aryan, Sadeghian, & Davoodnejad, 2013).
properties
Product Name |
4-(3-Bromophenyl)-2-(4-bromophenyl)-7-methylpyrazolo[3,4-d]pyridazine |
|---|---|
Molecular Formula |
C18H12Br2N4 |
Molecular Weight |
444.1 g/mol |
IUPAC Name |
4-(3-bromophenyl)-2-(4-bromophenyl)-7-methylpyrazolo[3,4-d]pyridazine |
InChI |
InChI=1S/C18H12Br2N4/c1-11-17-16(10-24(23-17)15-7-5-13(19)6-8-15)18(22-21-11)12-3-2-4-14(20)9-12/h2-10H,1H3 |
InChI Key |
SRFXJTJKQWBUMX-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(C2=CN(N=C12)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)Br |
Canonical SMILES |
CC1=NN=C(C2=CN(N=C12)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Acetyl-3,5-bis{[(4-methylphenyl)sulfonyl]oxy}phenyl 4-methylbenzenesulfonate](/img/structure/B344284.png)


![[2-Phenyl-5-(p-tolyl)-2H-pyrazol-3-yl]acetonitrile](/img/structure/B344290.png)

![6-(2-phenylethyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B344296.png)
![N-mesityl-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide](/img/structure/B344302.png)
![Dibutyl tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylate](/img/structure/B344305.png)
![8-Methyl-4,11-diazaheptacyclo[12.6.6.02,13.03,11.05,10.015,20.021,26]hexacosa-3,5(10),6,8,15,17,19,21,23,25-decaen-12-one](/img/structure/B344310.png)


![17-(6-Methyl-1,3-benzothiazol-2-yl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B344320.png)